Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate
Description
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is a naphthalene-derived compound functionalized with methanamine groups at the 2 and 6 positions, forming a diammonium salt with trifluoroacetic acid (TFA).
Properties
Molecular Formula |
C14H15F3N2O2 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
[6-(aminomethyl)naphthalen-2-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H14N2.C2HF3O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9;3-2(4,5)1(6)7/h1-6H,7-8,13-14H2;(H,6,7) |
InChI Key |
BMXQODNZZGNASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)C=C1CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Followed by Amination
Friedel-Crafts acylation or alkylation is a classical method for functionalizing aromatic rings. For example, 2-acetyl-6-methylnaphthalene (a precursor to 2,6-naphthalenedicarboxylic acid) can be synthesized via Friedel-Crafts acylation of 2-methylnaphthalene. Adapting this approach, 2,6-dimethylnaphthalene could undergo bromination at the methyl groups using (N-bromosuccinimide) under radical initiation, yielding 2,6-bis(bromomethyl)naphthalene. Subsequent amination via the Gabriel synthesis or reaction with ammonia under high pressure and temperature would introduce the amine groups.
Key Reaction Conditions:
Oxidation-Reduction Sequence
Oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid (as described in US4764638A) followed by conversion to the diamide and subsequent reduction offers another route. The dicarboxylic acid can be treated with thionyl chloride to form the diacid chloride, which reacts with ammonia to yield the diamide. Reduction using or catalytic hydrogenation produces the primary amine.
Example Protocol:
-
Oxidation: 2,6-dimethylnaphthalene is oxidized with in acidic medium (yield: ~85%).
-
Diamide Formation: React with , then .
-
Reduction: Use in dry tetrahydrofuran (THF) under reflux.
Formation of the Trifluoroacetate Salt
The final step involves protonating the diamine with trifluoroacetic acid (TFA). This is typically performed in an anhydrous solvent (e.g., dichloromethane or ethyl acetate) to avoid hydrolysis. The amine is dissolved in the solvent, and stoichiometric TFA is added dropwise. The product precipitates and is isolated via filtration.
Optimization Considerations:
-
Molar Ratio: A 1:2 (diamine:TFA) ratio ensures complete salt formation.
-
Purity: Recrystallization from ethanol/water mixtures enhances purity (>98%).
Comparative Analysis of Catalytic Systems
Catalysts play a critical role in intermediate steps. For oxidation reactions, manganese and cobalt-based systems (e.g., , ) are effective in acetic acid solvents, achieving yields >90% for 2,6-naphthalenedicarboxylic acid. Bromide ions (e.g., ) further enhance catalytic activity by facilitating radical chain mechanisms.
Table 1: Catalyst Performance in Oxidation Steps
| Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 140 | 86.9 | 97.4 | |
| 190 | 91.5 | 97.8 | |
| 180 | 97.7 | 98.2 |
Challenges and Mitigation Strategies
Byproduct Formation in Amination
Uncontrolled amination may lead to over-alkylation or tar formation. The addition of antioxidants (e.g., phenol) during high-temperature steps, as seen in CN102219651A, suppresses oxidative degradation. For instance, phenol (1–2 wt.%) improves selectivity from 72% to 88% in dihydroxynaphthalene synthesis.
Solvent Selection
Acetic acid is preferred for oxidation due to its stability and miscibility with naphthalene derivatives. For salt formation, polar aprotic solvents (e.g., DMF) enhance solubility but require careful drying to avoid hydrate formation.
Scalability and Industrial Feasibility
Batch processes described in US4764638A demonstrate scalability. Continuous addition of reactants (e.g., 6-methyl-2-naphthoic acid) during oxidation improves yield by maintaining optimal substrate-to-solvent ratios. Automated pH control during neutralization (as in CN102219651A ) ensures consistent product quality.
Chemical Reactions Analysis
Acid-Base Reactions
The trifluoroacetate ion (TFA⁻) acts as a conjugate base of trifluoroacetic acid (TFA), a strong acid (pK<sub>a</sub> ~0.23). In aqueous or polar media, the compound dissociates reversibly:
This equilibrium facilitates proton transfer reactions, particularly in the presence of stronger bases (e.g., hydroxides or amines), regenerating free TFA .
Amine Functional Group Reactivity
The naphthalene-2,6-diyldimethanamine moiety contains two primary amine groups (–NH<sub>2</sub>), which are nucleophilic and participate in typical amine reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides:
Trifluoroacetate may act as a proton scavenger in such reactions .
Alkylation
Alkyl halides or epoxides can alkylate the amine groups:
Steric hindrance from the naphthalene backbone may slow kinetics compared to linear amines .
Schiff Base Formation
Condensation with aldehydes or ketones produces imines:
Electrophilic Aromatic Substitution (EAS)
The naphthalene core undergoes EAS at positions activated by electron-donating substituents. For example:
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro derivatives at positions 1/4/5 |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | Sulfonic acid derivatives |
The trifluoroacetate counterion is unlikely to interfere due to its weak nucleophilicity .
Coordination Chemistry
The diamine can act as a bidentate ligand for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes. Stability constants depend on solvent polarity and pH .
Thermal Decomposition
At elevated temperatures (>200°C), trifluoroacetate salts typically decompose to release CO<sub>2</sub> and CF<sub>3</sub> radicals:
This may leave residual naphthalene-linked diamine or polymeric byproducts .
Redox Reactions
The amine groups can be oxidized to nitro or imino groups under strong oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>+</sub>). Reductive amination is also feasible with NaBH<sub>4</sub> or H<sub>2</sub>/Pd .
Limitations and Research Gaps
-
No direct experimental data for Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate were identified in the provided sources.
-
Predictions are based on analogous systems like benzylamine-TFA salts and naphthalene derivatives .
-
Toxicity studies (e.g., liver enzyme induction in rats ) suggest metabolic pathways but do not elucidate synthetic reactivity.
Further experimental studies are required to validate these hypotheses and quantify reaction kinetics.
Scientific Research Applications
Antimicrobial and Antitumor Activity
Research has shown that naphthalene derivatives possess significant biological activities. Naphthalene-2,6-diyldimethanamine derivatives have been investigated for their antimicrobial and antitumor properties. The trifluoroacetate group may enhance these biological activities by improving the compound's interaction with biological targets. Studies indicate that similar compounds exhibit cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Drug Development
The unique properties of naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate make it a candidate for drug development. Its ability to form stable complexes with biological macromolecules can facilitate the design of new pharmaceuticals targeting specific diseases. The compound's structural features allow for modifications that can optimize its pharmacokinetic and pharmacodynamic profiles.
Peptide Nucleic Acids (PNAs)
Naphthalene-2,6-diyldimethanamine derivatives can be utilized in the synthesis of peptide nucleic acids (PNAs), which are important tools in molecular biology for gene detection and manipulation. PNAs are stable against enzymatic degradation and can hybridize with DNA or RNA, making them suitable for applications in diagnostics and therapeutic interventions . The incorporation of naphthalene derivatives into PNA structures may enhance their binding affinity and specificity.
Gene Delivery Systems
Due to their amphiphilic nature, compounds like this compound can be integrated into gene delivery systems. Their ability to form nanoparticles or liposomes can facilitate the transport of genetic material into cells, offering potential in gene therapy applications .
Polymer Chemistry
The trifluoroacetate group enhances the reactivity of naphthalene-2,6-diyldimethanamine derivatives in polymerization reactions. This property allows for the development of new polymeric materials with tailored properties for specific applications such as coatings, adhesives, and biomedical devices.
Sensor Technology
Naphthalene-based compounds have been explored as sensing materials due to their electronic properties. The incorporation of this compound into sensor platforms can improve sensitivity and selectivity for detecting environmental pollutants or biological analytes.
Case Studies
Mechanism of Action
The mechanism of action of Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites
Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related trifluoroacetate derivatives and naphthalene-based compounds.
Structural and Functional Group Analysis
| Compound Name | Core Structure | Functional Groups | Molecular Formula* | Molecular Weight* |
|---|---|---|---|---|
| Naphthalene-2,6-diyldimethanamine TFA salt | Naphthalene | Diamine, trifluoroacetate | C₁₄H₁₄F₃N₂O₂ | 308.27 g/mol |
| Phenyl trifluoroacetate | Benzene | Trifluoroacetate ester | C₈H₅F₃O₂ | 190.12 g/mol |
| Raspberry ketone trifluoroacetate | Phenyl butanone | Trifluoroacetate ester, ketone | C₁₂H₁₁F₃O₃ | 260.21 g/mol |
| Lithium trifluoroacetate monohydrate | Trifluoroacetate anion | Metal salt (Li⁺), hydrate | C₂F₃LiO₂·H₂O | 162.00 g/mol |
| 2-Naphthalenemethanol | Naphthalene | Primary alcohol | C₁₁H₁₀O | 158.19 g/mol |
*Calculated based on structural inference where explicit data is unavailable.
Physical Properties
Key Differentiators
- Ionic vs. Covalent Bonding : Unlike covalent esters (phenyl trifluoroacetate), the target compound’s ionic nature enhances solubility in polar media but reduces volatility .
- Functional Group Synergy : The diamine-TFA combination may enable dual reactivity (e.g., acid-base and nucleophilic properties), contrasting with single-functional-group analogs .
Biological Activity
Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. The trifluoroacetate moiety enhances the compound's solubility and bioavailability. The general structure can be represented as follows:
- Molecular Formula : C₁₃H₁₁F₃N₂O₂
- Molecular Weight : 292.26 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a series of naphthalene-substituted triazole spirodienones demonstrated significant cytotoxic activity against breast cancer cell lines (MDA-MB-231). Compound 6a from this series was noted for its ability to induce apoptosis and arrest the cell cycle in cancer cells, suggesting that naphthalene derivatives could serve as promising anticancer agents .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of naphthalene derivatives. A study involving sodium trifluoroacetate (a related compound) indicated that high doses did not cause mortality in Wistar rats but resulted in local irritation of nasal cavity epithelium at certain concentrations . This suggests that while some derivatives may have therapeutic benefits, they also require careful evaluation for potential toxic effects.
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Effects : In vitro studies on naphthalene derivatives showed that they could inhibit cell proliferation effectively. For example, compound 6a was tested at various concentrations and exhibited a dose-dependent response in inducing apoptosis in cancer cells .
- Acute Toxicity : An acute toxicity study administered sodium trifluoroacetate to rats and observed no significant mortality at doses up to 300 mg/m³. However, histopathological examinations revealed mild liver hypertrophy and alterations in liver enzyme activities, indicating potential hepatotoxic effects .
Research Findings
The biological activity of naphthalene derivatives is attributed to their ability to interact with various biological targets:
- Cytotoxic Mechanism : Naphthalene-based compounds have been shown to act as topoisomerase inhibitors and microtubule disruptors, which are critical pathways in cancer cell proliferation .
- Hepatotoxic Mechanism : The trifluoroacetate group may influence metabolic pathways in the liver, leading to alterations in enzyme activities and potential toxicity .
Q & A
Q. What synthetic methodologies are recommended for the preparation of naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling naphthalene derivatives with trifluoroacetic acid salts. A general protocol inspired by naphthol derivatization ( ) includes:
- Step 1: Activation of naphthalene precursors (e.g., 2,6-diaminonaphthalene) in polar aprotic solvents like DMF.
- Step 2: Reaction with trifluoroacetic anhydride or lithium trifluoroacetate () under inert conditions.
- Step 3: Purification via recrystallization or column chromatography.
Optimization Parameters:
Key Challenges:
Q. How can the structure and purity of this compound be validated using spectroscopic and chromatographic techniques?
Answer: Primary Methods:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M–CF₃COO]⁺ fragments).
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).
Validation Criteria:
| Technique | Critical Parameters |
|---|---|
| NMR | Signal splitting (J-coupling for CF₃ groups) |
| MS | Isotopic pattern matching for Cl/F-containing adducts |
| HPLC | Retention time reproducibility (±0.1 min) |
Q. What preliminary toxicological assessments are applicable to this compound, and how should exposure limits be determined?
Answer: Initial Toxicity Screening:
- In Vitro Assays:
- Cytotoxicity (MTT assay) in human hepatocytes (IC₅₀ determination).
- Genotoxicity (Ames test) using Salmonella strains ().
- In Vivo Models: Acute toxicity in rodents (LD₅₀ via OECD 423 guidelines).
Exposure Limits:
-
Reference naphthalene derivatives’ thresholds ():
Parameter Value Source TWA (8h) 10 ppm ATSDR 2024 STEL (15min) 15 ppm ATSDR 2024
Data Interpretation:
- Compare metabolic pathways (e.g., cytochrome P450 interactions) with structurally similar trifluoroacetates ().
Advanced Research Questions
Q. How can conflicting data on the compound’s environmental persistence be resolved through mechanistic studies?
Answer: Contradictory Findings:
- Some studies report rapid hydrolysis (t₁/₂ < 24h), while others note stability in groundwater.
Resolution Strategies:
Environmental Simulation:
- Test degradation in varying pH (4–9), UV exposure, and microbial activity ().
- Analyze metabolites via LC-QTOF-MS (e.g., trifluoroacetic acid as a breakdown product).
Computational Modeling:
- Use DFT calculations to predict hydrolysis rates under different conditions.
Experimental Design:
| Condition | Variable | Outcome Metric |
|---|---|---|
| pH 7.4, 25°C | Hydrolysis rate | k (h⁻¹) |
| UV (254 nm) | Photodegradation | t₁/₂ (h) |
Q. What advanced techniques are suitable for elucidating the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Answer: Methodologies:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to proteins like serum albumin or cytochrome P450.
- X-ray Crystallography: Resolve 3D structures of ligand-protein complexes (e.g., with renal enzymes, as seen in ).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
- VTP-27999 (a trifluoroacetate derivative) showed renin inhibition (IC₅₀ = 0.5 nM) via competitive binding assays.
Data Analysis:
- Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves.
Q. How can the compound’s metabolic fate be tracked in mammalian systems, and what analytical workflows are recommended?
Answer: Metabolite Identification:
In Vivo Dosing: Administer radiolabeled (¹⁴C) compound to rodents; collect plasma, urine, and feces.
Sample Preparation: Solid-phase extraction (SPE) for metabolite enrichment.
High-Resolution MS/MS: Fragment ions mapped to putative metabolites (e.g., glucuronide conjugates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
